3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
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Description
3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of several enzymes, including protein kinases, and has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Imaging Applications : A study detailed the synthesis and nicotinic acetylcholine receptor binding properties of a closely related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlighting its potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This compound exhibited high affinity for nAChRs, suggesting its utility in brain imaging and neurobiological research (Doll et al., 1999).
Antimicrobial and Antitubercular Activities : Research on pyrimidine-azetidinone analogues demonstrated their antimicrobial and antitubercular activities. This suggests that compounds within this family, including those with structural similarities to "3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine," could have potential applications in developing new antibacterial and antituberculosis treatments (Chandrashekaraiah et al., 2014).
Material Science Applications
- Fluorinated Polyamides : A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties revealed materials with excellent film-forming properties, mechanical integrity, and thermal stability. These properties suggest potential applications in high-performance materials, including those for high-temperature fuel cells and electronics (Liu et al., 2013).
Drug Development
- RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists through structure-based discovery offers insights into the therapeutic potential of sulfone-containing compounds in treating autoimmune diseases. This highlights the broader relevance of sulfone-functionalized compounds in medicinal chemistry and drug development (Duan et al., 2019).
properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S2/c15-11-3-5-12(6-4-11)22(18,19)14-9-17(10-14)23(20,21)13-2-1-7-16-8-13/h1-8,14H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGXRIMDCFRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine |
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